2-(Piperidin-1-yl)cyclohept-2-en-1-one
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Overview
Description
2-(Piperidin-1-yl)cyclohept-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a cycloheptenone structure
Preparation Methods
The synthesis of 2-(Piperidin-1-yl)cyclohept-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohept-2-en-1-one with piperidine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Piperidin-1-yl)cyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the cycloheptenone moiety is replaced by other functional groups.
Scientific Research Applications
2-(Piperidin-1-yl)cyclohept-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Piperidin-1-yl)cyclohept-2-en-1-one can be compared with other similar compounds, such as:
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: This compound has a longer carbon chain and different chemical properties.
(E)-1-(Piperidin-1-yl)dec-2-en-1-one: This compound has a shorter carbon chain and may exhibit different reactivity and biological activities.
Cyclohept-2-en-1-one: Lacks the piperidine ring and has different chemical and physical properties.
Properties
CAS No. |
63166-94-9 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-piperidin-1-ylcyclohept-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h7H,1-6,8-10H2 |
InChI Key |
PAHODGNYMSXONK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CCCCCC2=O |
Origin of Product |
United States |
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